n-(Pentan-3-yl)benzo[d][1,3]dioxol-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-pentan-3-yl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-9(4-2)13-10-5-6-11-12(7-10)15-8-14-11/h5-7,9,13H,3-4,8H2,1-2H3 |
InChI Key |
OMSCUQQDBJEPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Contextualization of the Benzodioxole Scaffold in Contemporary Organic Chemistry
The 1,3-benzodioxole (B145889) scaffold is a key structural motif in a multitude of organic compounds. wikipedia.org It consists of a benzene (B151609) ring fused to a five-membered dioxole ring, a heterocyclic structure containing two oxygen atoms. chemicalbook.com This arrangement confers a high degree of aromaticity and stability to the molecule. chemicalbook.com The presence of the electron-rich dioxole ring makes the benzodioxole scaffold an important component in organic synthesis, facilitating various substitution reactions. chemicalbook.com
The synthesis of the 1,3-benzodioxole core typically involves the reaction of catechol with a disubstituted halomethane. wikipedia.org This fundamental structure serves as a precursor or intermediate in the synthesis of more complex molecules across various industrial and pharmaceutical sectors. chemicalbook.com The versatility of the benzodioxole scaffold allows for the creation of a wide array of derivatives with diverse chemical properties and potential applications. chemicalbook.com
Theoretical and Methodological Significance of Substituted Benzo D Wikipedia.orgchemicalbook.comdioxol 5 Amine Derivatives in Chemical Biology
Substituted benzo[d] wikipedia.orgchemicalbook.comdioxol-5-amine derivatives are a class of compounds that have garnered considerable attention in chemical biology. The benzodioxole moiety is known to be present in numerous bioactive compounds, including those with antimicrobial, antifungal, and anticancer properties. ontosight.ai The amine group at the 5-position provides a crucial point for further functionalization, allowing for the synthesis of a diverse library of compounds with potential therapeutic applications.
The biological activity of these derivatives is often attributed to the ability of the benzodioxole and its substituents to interact with various biological targets. These interactions can influence enzymatic activities, modulate cell signaling pathways, and even interfere with DNA processes. ontosight.ai For instance, certain benzodioxole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), highlighting their potential as anti-inflammatory agents. nih.gov The specific nature and position of the substituents on the benzodioxole ring play a critical role in determining the compound's biological activity and specificity.
Overview of Research Trajectories for N Alkyl Benzodioxole Amines
Strategies for the Chemical Synthesis of the N-(Pentan-3-yl)benzo[d]researchgate.netnih.govdioxol-5-amine Core
The construction of the target molecule hinges on the effective formation of a secondary amine. Various methods are available for this transformation, ranging from direct amination reactions to more sophisticated catalytic coupling processes.
Amination Reactions Utilizing Benzo[d]researchgate.netnih.govdioxol-5-amine Precursors
Direct alkylation of benzo[d] researchgate.netnih.govdioxol-5-amine with a suitable pentyl electrophile, such as 3-bromopentane (B47287) or 3-iodopentane, represents a straightforward approach to N-(pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine. This nucleophilic substitution reaction would typically be carried out in the presence of a base to neutralize the hydrogen halide byproduct. However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. Careful control of reaction conditions, such as stoichiometry, temperature, and reaction time, is necessary to maximize the yield of the desired secondary amine.
| Parameter | Condition | Purpose |
| Reactants | Benzo[d] researchgate.netnih.govdioxol-5-amine, 3-halopentane | Formation of the N-C bond |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solubilize reactants |
| Base | Non-nucleophilic (e.g., K2CO3, Et3N) | Neutralize acid byproduct |
| Temperature | Elevated | To overcome activation energy |
Reductive Amination Pathways for Secondary Amine Formation
Reductive amination is a highly effective and widely used method for the synthesis of secondary amines, offering greater control and selectivity compared to direct alkylation. wikipedia.org This two-step, one-pot process involves the initial reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of N-(pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine, this would involve the reaction of benzo[d] researchgate.netnih.govdioxol-5-amine with pentan-3-one.
The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the imine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the imine in the presence of the ketone. wikipedia.org
| Reactant 1 | Reactant 2 | Key Intermediate | Reducing Agent | Product |
| Benzo[d] researchgate.netnih.govdioxol-5-amine | Pentan-3-one | N-(pentan-3-ylidene)benzo[d] researchgate.netnih.govdioxol-5-amine (Imine) | NaBH3CN or NaBH(OAc)3 | N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine |
Alternative Coupling Reactions for N-Alkylation
Modern organic synthesis offers powerful catalytic cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgopenochem.orgacsgcipr.orglibretexts.org In the context of synthesizing N-(pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine, this could involve the reaction of pentan-3-amine with a 5-halo-benzo[d] researchgate.netnih.govdioxole derivative (e.g., 5-bromo- or 5-iodobenzo[d] researchgate.netnih.govdioxole). This method is known for its broad substrate scope and functional group tolerance. wikipedia.org
Another classical method is the Ullmann condensation, which employs a copper catalyst to promote the coupling of an aryl halide with an amine. wikipedia.orgresearchgate.net While traditionally requiring harsh reaction conditions (high temperatures), modern modifications with specialized ligands have enabled these reactions to proceed under milder conditions. researchgate.net
| Reaction Name | Catalyst | Aryl Partner | Amine Partner |
| Buchwald-Hartwig Amination | Palladium complex | 5-Halo-benzo[d] researchgate.netnih.govdioxole | Pentan-3-amine |
| Ullmann Condensation | Copper complex | 5-Halo-benzo[d] researchgate.netnih.govdioxole | Pentan-3-amine |
Stereoselective Synthesis Approaches for the Pentyl Chain Configuration
The pentan-3-yl group in the target molecule, N-(pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine, is achiral. However, the principles of stereoselective synthesis are crucial for the preparation of related chiral amines. Asymmetric reductive amination is a powerful technique for the synthesis of chiral amines from prochiral ketones. researchgate.netliv.ac.ukacs.org This can be achieved using chiral catalysts, chiral auxiliaries, or biocatalysis. nih.govresearchgate.net
For instance, the reduction of an imine formed from a prochiral ketone can be effected with a chiral reducing agent or in the presence of a chiral catalyst to yield an enantiomerically enriched amine. nih.govacs.org Biocatalytic methods, employing enzymes such as imine reductases or transaminases, are also gaining prominence for their high stereoselectivity under mild reaction conditions. nih.govresearchgate.net While not directly applicable to the synthesis of the achiral target compound, these methods are paramount for the synthesis of structurally related chiral molecules.
Precursor Chemistry and Intermediate Reactions in the Synthesis of N-(Pentan-3-yl)benzo[d]researchgate.netnih.govdioxol-5-amine
The successful synthesis of the target compound relies on the availability and purity of its precursors. The chemistry of these starting materials and key intermediates is therefore of significant interest.
Synthesis of 1-(Benzo[d]researchgate.netnih.govdioxol-5-yl)pentan-1-one and Related Ketone Intermediates
While pentan-3-one is the direct precursor for the most likely reductive amination pathway to the target molecule, the synthesis of other related ketone intermediates, such as 1-(benzo[d] researchgate.netnih.govdioxol-5-yl)pentan-1-one, is well-documented and provides insight into the chemistry of this class of compounds. This compound is a valuable intermediate in the synthesis of other molecules, such as methylenedioxypyrovalerone. researchgate.net
The synthesis of 1-(benzo[d] researchgate.netnih.govdioxol-5-yl)pentan-1-one can be achieved through various standard organic chemistry methods. One common approach is the Friedel-Crafts acylation of benzo[d] researchgate.netnih.govdioxole with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Benzo[d] researchgate.netnih.govdioxole | Pentanoyl chloride | AlCl3 | 1-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pentan-1-one |
The resulting ketone, 1-(benzo[d] researchgate.netnih.govdioxol-5-yl)pentan-1-one, is a solid at room temperature and its structure has been confirmed by X-ray crystallography. researchgate.net
Halogenation and Subsequent Nucleophilic Substitution Reactions in Benzodioxole Derivatives
The introduction of halogen atoms onto the benzodioxole ring is a critical step for further functionalization, primarily achieved through electrophilic aromatic substitution. The electron-donating nature of the methylenedioxy bridge activates the aromatic ring, facilitating reactions with halogens like bromine and chlorine, typically in the presence of a Lewis acid catalyst. masterorganicchemistry.com For instance, bromination of 1,3-benzodioxole (B145889) derivatives can be accomplished to create precursors for more complex molecules. researchgate.net
Once halogenated, these derivatives become valuable substrates for nucleophilic substitution reactions. A prominent application is in carbon-carbon bond-forming cross-coupling reactions. The Suzuki-Miyaura coupling, for example, utilizes a palladium catalyst to couple a halogenated benzodioxole with a boronic acid derivative. researchgate.networldresearchersassociations.com This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the benzodioxole core.
The general mechanism for nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, such as a halide. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the ring can significantly accelerate this reaction. youtube.com In the context of a halogenated N-(Pentan-3-yl)benzo[d] google.comresearchgate.netdioxol-5-amine, the amino group's electron-donating properties would disfavor traditional NAS, making transition-metal-catalyzed cross-coupling reactions the more prevalent strategy for substitution.
Table 1: Examples of Halogenation and Subsequent Coupling Reactions on Benzodioxole Systems
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (6-bromobenzo[d] google.comresearchgate.netdioxol-5-yl)methanol | 1. CBr₄, PPh₃, DCM; 2. NaN₃, MeOH; 3. Phenylacetylene, CuI | 1-((6-bromobenzo[d] google.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 91% (Step 1), 88% (Step 2), 82% (Step 3) | researchgate.networldresearchersassociations.com |
Advanced Derivatization and Functionalization of the N-(Pentan-3-yl)benzo[d]google.comresearchgate.netdioxol-5-amine Structure
Electrophilic Aromatic Substitution on the Benzo[d]google.comresearchgate.netdioxole Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. wikipedia.org
In the case of N-(Pentan-3-yl)benzo[d] google.comresearchgate.netdioxol-5-amine, the aromatic ring is substituted with two powerful activating groups: the methylenedioxy group and the secondary alkylamine group. Both are electron-donating and act as ortho, para-directors. wikipedia.orgyoutube.com This strong activation facilitates a variety of SEAr reactions, such as nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The substitution will preferentially occur at the positions ortho and para to the existing substituents, specifically at the C4 and C6 positions of the benzodioxole ring, with steric hindrance from the N-pentyl group potentially influencing the ratio of isomers formed.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Electrophile | Reagents |
|---|---|---|
| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Br₂, FeBr₃ or Cl₂, AlCl₃ |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ |
| Sulfonation | SO₃ | Fuming H₂SO₄ |
| Friedel-Crafts Alkylation | R⁺ (Carbocation) | R-Cl, AlCl₃ |
Modifications at the Nitrogen Center for Analog Development
The secondary amine nitrogen in N-(Pentan-3-yl)benzo[d] google.comresearchgate.netdioxol-5-amine is a key site for derivatization to generate a library of analogs. Standard reactions for secondary amines can be readily applied.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will convert the secondary amine into a corresponding amide. This transformation can be used to introduce a variety of acyl groups.
N-Alkylation: Further alkylation can be achieved by reacting the amine with alkyl halides. This would result in the formation of a tertiary amine. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing new alkyl groups.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.
These modifications alter the electronic properties and steric bulk around the nitrogen atom, providing a basis for developing a diverse range of chemical analogs.
Transformations of the Pentyl Side Chain: Oxidation and Reduction Reactions
Chemical transformations of the pentyl side chain offer another avenue for structural modification. numberanalytics.com The reactivity of alkyl side chains on an aromatic ring is significantly influenced by the ring's presence. unizin.org
Oxidation: Alkyl side chains attached to an aromatic ring are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). unizin.orglibretexts.org However, in N-(Pentan-3-yl)benzo[d] google.comresearchgate.netdioxol-5-amine, the pentyl group is attached via the nitrogen atom, not directly to the ring's carbon framework. Therefore, it lacks a benzylic position.
Oxidation of the non-benzylic carbons of the pentyl chain is more challenging and typically requires stronger conditions or enzymatic methods. Biotransformation studies on related compounds with pentyl side chains have shown that oxidation can occur at various positions along the chain, often initiated by hydroxylation, which can be followed by further oxidation to ketones or carboxylic acids. nih.govnih.gov For instance, ω-1 hydroxylation (at the C4' position of the pentyl chain) has been observed as an oxidative pathway. nih.gov
Reduction: Reduction reactions on the saturated pentyl side chain are generally not feasible unless a functional group, such as a ketone or an alkene, is first introduced through an oxidation or other derivatization step. numberanalytics.com If, for example, the pentyl group were oxidized to a pentanone derivative, this ketone could then be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. numberanalytics.com
Catalytic Approaches in the Synthesis of Benzodioxole Amine Derivatives
Catalysis plays a crucial role in the efficient and selective synthesis of benzodioxole derivatives. researchgate.net Catalytic methods are employed in the formation of the core ring structure and in subsequent functionalization steps.
The synthesis of the 1,3-benzodioxole ring itself often involves the acid-catalyzed condensation of a catechol with an aldehyde or ketone. google.comchemicalbook.com Modern approaches utilize solid acid catalysts, such as HY zeolite or carbon-based solid acids, to improve reaction efficiency, selectivity, and ease of catalyst separation. google.comresearchgate.net These catalysts have demonstrated high conversion rates (over 80%) and selectivity (over 95%). google.com
In the synthesis of more complex benzodioxole amine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable. researchgate.netrsc.org The Buchwald-Hartwig reaction, for example, is a powerful method for forming carbon-nitrogen bonds, allowing for the direct amination of aryl halides or triflates. This could be a key step in synthesizing the N-(Pentan-3-yl)benzo[d] google.comresearchgate.netdioxol-5-amine core structure from a halogenated benzodioxole precursor.
Table 3: Catalytic Methods in Benzodioxole Synthesis
| Reaction | Catalyst Type | Example Catalyst | Purpose | Reference |
|---|---|---|---|---|
| Ketalization/Acetalization | Solid Acid | HY Zeolite | Formation of the 1,3-benzodioxole ring from catechol | researchgate.net |
| Ketalization/Acetalization | Solid Acid | Carbon-based solid acid | Formation of the 1,3-benzodioxole ring from catechol | google.com |
| C-C Coupling | Palladium | PdCl₂(PPh₃)₂ | Suzuki-Miyaura coupling of aryl halides with boronic acids | researchgate.net |
Theoretical Conformation Analysis through Computational Methods
Direct computational studies on the conformational preferences of N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine are not extensively documented in publicly available literature. However, theoretical conformational analysis can be approached using computational methods such as Density Functional Theory (DFT) and molecular mechanics. These methods allow for the exploration of the potential energy surface of the molecule to identify stable conformers.
For N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine, the key conformational variables include the torsion angles around the C-N bond connecting the pentan-3-yl group to the benzodioxole ring and the rotations around the C-C bonds within the pentyl chain.
The conformation of the N-alkyl substituent is influenced by a balance of steric and electronic effects. The pentan-3-yl group, being branched, introduces significant steric hindrance, which will likely dictate the preferred orientation of the alkyl chain relative to the planar benzodioxole ring. It is hypothesized that the most stable conformer would adopt a staggered arrangement to minimize steric clashes between the ethyl groups of the pentan-3-yl moiety and the aromatic ring.
DFT calculations on related N-alkylated amines have shown that the conformational landscape can be complex, with several local energy minima. rsc.org The relative energies of these conformers are often within a few kcal/mol, suggesting that multiple conformations may be populated at room temperature. mdpi.com The use of graph neural networks is an emerging approach for rapidly predicting conformationally-dependent DFT-level descriptors for alkyl amines, which could be applied to molecules like N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine in future studies. rsc.org
Table 1: Predicted Key Conformational Features of N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine
| Feature | Predicted Characteristic | Rationale |
| Benzodioxole Ring | Essentially Planar | Common feature in crystal structures of benzodioxole derivatives. researchgate.netnih.gov |
| N-C(pentyl) Bond Rotation | Restricted | Steric hindrance from the pentan-3-yl group. |
| Pentan-3-yl Conformation | Staggered | Minimization of steric strain between ethyl groups. |
Structural Analysis of Related Benzodioxole Amine Derivatives
In the absence of a crystal structure for N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine, the analysis of structurally similar compounds provides valuable insights. The crystal structure of N-(benzo[d] researchgate.netnih.govdioxol-5-ylmethyl)-4-methylaniline reveals important structural parameters. researchgate.net In this molecule, the 1,3-dioxolane ring is nearly co-planar with its attached benzene (B151609) ring, with a dihedral angle of 1.3(1)° and 3.2(2)° for the two independent molecules in the asymmetric unit. researchgate.net This planarity of the benzodioxole moiety is a common feature in related structures. nih.gov
Another relevant crystal structure is that of (±)-3-[(benzo[d] researchgate.netnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. nih.govnih.gov In this derivative, the benzodioxole ring is also essentially planar. The dihedral angle between the benzodioxole ring and the attached thiazolidine ring is 74.21 (4)°, further highlighting the non-planar nature of such substituted systems. nih.gov
Table 2: Selected Crystallographic Data for Related Benzodioxole Derivatives
| Compound | Dihedral Angle (Benzodioxole Ring) | Dihedral Angle (Between Aromatic Rings) | Reference |
| N-(benzo[d] researchgate.netnih.govdioxol-5-ylmethyl)-4-methylaniline | 1.3(1)° / 3.2(2)° (with attached benzene) | 42.4(1)° / 19.7(1)° | researchgate.net |
| (±)-3-[(benzo[d] researchgate.netnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | - | 25.12 (8)° (between benzodioxole and trimethoxyphenyl rings) | nih.gov |
Investigation of Intramolecular Interactions within the Molecular Framework
Intramolecular interactions play a crucial role in determining the preferred conformation of a molecule. In N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine, the primary intramolecular interaction to consider is the potential for hydrogen bonding.
An intramolecular hydrogen bond could potentially form between the amine proton (N-H) and one of the oxygen atoms of the dioxole ring. The feasibility of such an interaction depends on the geometry of the molecule. For a stable intramolecular hydrogen bond to form, a five- or six-membered ring is typically required. In this case, a hydrogen bond between the N-H group and an adjacent oxygen atom of the benzodioxole ring would form a five-membered ring.
The presence of an intramolecular hydrogen bond can significantly influence the conformational preferences of a molecule, often leading to a more planar and rigid structure. mdpi.com NMR spectroscopy is a powerful technique for detecting intramolecular hydrogen bonds in solution. nih.gov The chemical shift of the amine proton can be indicative of its involvement in hydrogen bonding.
Furthermore, steric interactions between the bulky pentan-3-yl group and the hydrogen atoms on the aromatic ring will be a dominant factor in the molecule's conformation. These repulsive interactions will likely force the pentyl group to adopt a conformation that minimizes these clashes, potentially influencing the orientation of the N-H bond and its ability to participate in intramolecular hydrogen bonding. The interplay between steric hindrance and potential hydrogen bonding will ultimately determine the most stable three-dimensional structure of N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine. nih.gov
Table 3: Potential Intramolecular Interactions in N-(Pentan-3-yl)benzo[d] researchgate.netnih.govdioxol-5-amine
| Interaction Type | Potential Atoms Involved | Expected Effect on Conformation |
| Intramolecular Hydrogen Bond | N-H --- O (dioxole) | Increased planarity and rigidity. |
| Steric Repulsion | Pentan-3-yl group vs. Aromatic H-atoms | Non-planar conformation to minimize clashes. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the n-(Pentan-3-yl)benzo[d] mdpi.comnist.govdioxol-5-amine molecule. The expected spectrum would show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) (-CH2-) protons of the dioxole group, the methine (-CH-) proton on the pentan-3-yl group, and the methyl (-CH3) and methylene (-CH2-) protons of the pentyl chain. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of these protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in n-(Pentan-3-yl)benzo[d] mdpi.comnist.govdioxol-5-amine would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the aromatic carbons, the dioxole methylene carbon, and the carbons of the pentan-3-yl group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Correlation Spectroscopy (COSY): This technique would reveal proton-proton couplings, helping to establish the sequence of protons within the pentan-3-yl group and the relative positions of protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): This technique would show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pentan-3-yl group and the amine nitrogen, as well as the attachment of the amino group to the benzodioxole ring.
Mass Spectrometry (MS) for Precise Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise molecular weight of n-(Pentan-3-yl)benzo[d] mdpi.comnist.govdioxol-5-amine. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₂H₁₇NO₂.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For n-(Pentan-3-yl)benzo[d] mdpi.comnist.govdioxol-5-amine, GC-MS would be used to assess the purity of a sample. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide a mass spectrum for each separated component, aiding in their identification. The fragmentation pattern observed in the mass spectrum would also serve as a molecular fingerprint, further confirming the identity of the target compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule.
For n-(Pentan-3-yl)benzo[d] sielc.comrsc.orgdioxol-5-amine, IR spectroscopy can confirm the presence of its key structural features: the secondary amine, the benzodioxole ring system, the aromatic ring, and the aliphatic pentyl group. The expected absorption bands for these functional groups are detailed in the table below. The N-H stretch of the secondary amine is a particularly important diagnostic peak, typically appearing as a moderate absorption in the 3300-3500 cm⁻¹ region. The characteristic C-O-C stretches of the dioxole ring and the various C-H and C=C stretches of the aromatic and aliphatic portions of the molecule further confirm its identity.
Table 1: Characteristic IR Absorption Bands for n-(Pentan-3-yl)benzo[d] sielc.comrsc.orgdioxol-5-amine
| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Vibration Type |
|---|---|---|---|
| 3300 - 3500 | N-H | Secondary Amine | Stretch |
| 3000 - 3100 | C-H | Aromatic | Stretch |
| 2850 - 2960 | C-H | Alkyl (sp³) | Stretch |
| 1580 - 1620 | C=C | Aromatic | Stretch |
| 1450 - 1500 | C=C | Aromatic | Stretch |
| 1200 - 1250 | C-O-C | Aryl Ether (Dioxole) | Asymmetric Stretch |
| 1030 - 1040 | C-O-C | Aryl Ether (Dioxole) | Symmetric Stretch |
Chromatographic Techniques for Isolation and Purity Assessment
Chromatography is an essential tool in synthetic chemistry for the separation, isolation, and purity analysis of compounds. For a basic organic amine like n-(Pentan-3-yl)benzo[d] sielc.comrsc.orgdioxol-5-amine, specific chromatographic strategies must be employed to achieve effective purification and accurate purity assessment.
Flash Silica (B1680970) Gel Chromatography for Purification
Flash silica gel chromatography is the standard method for purifying reaction mixtures on a preparative scale. However, the purification of basic amines on standard silica gel presents a challenge. biotage.combiotage.com Silica gel is acidic due to the presence of silanol (B1196071) (Si-OH) groups on its surface, which can lead to strong, non-specific binding of basic compounds like amines. biotage.com This interaction can result in poor separation, significant band tailing, and potential loss of the compound on the column. biotage.comrsc.org
To counteract these effects, the mobile phase is typically modified. A common and effective strategy is to add a small amount of a competitive base, such as triethylamine (B128534) (Et₃N), to the eluent. biotage.comrsc.org The triethylamine neutralizes the acidic silanol sites, preventing the target amine from binding irreversibly and allowing it to elute properly, resulting in improved peak shape and recovery. biotage.comrsc.org An alternative approach involves using an amine-functionalized silica gel, which inherently has a less acidic stationary phase. biotage.com
Table 2: Typical Parameters for Flash Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (Et₃N) |
| Loading Method | Dry loading onto silica gel or direct liquid injection |
| Detection | UV visualization (typically at 254 nm) and/or TLC analysis of fractions |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used to determine the purity of a compound and to quantify impurities. americanpharmaceuticalreview.com For n-(Pentan-3-yl)benzo[d] sielc.comrsc.orgdioxol-5-amine, a reverse-phase HPLC (RP-HPLC) method is typically developed. americanpharmaceuticalreview.comsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar.
Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the analyte with good resolution from any impurities. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical. sielc.com For basic analytes, controlling the mobile phase pH is crucial for obtaining reproducible results and good peak shapes. americanpharmaceuticalreview.com The addition of a modifier like formic acid or trifluoroacetic acid can protonate the amine, improving its interaction with the stationary phase. Conversely, adding a small amount of a base like triethylamine to the mobile phase can be used to suppress interactions with residual silanol groups on the column, which is particularly useful at neutral or higher pH. biotage.com
Table 3: Example Parameters for RP-HPLC Method Development
| Parameter | Typical Value / Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm and 280 nm (UV) |
| Injection Volume | 10 µL |
Computational Chemistry and Theoretical Investigations in Benzodioxole Amine Research
Molecular Docking and Ligand-Receptor Interaction Modeling for Benzodioxole Amines
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For benzodioxole amines, this method is crucial for understanding their potential biological targets and mechanisms of action.
In studies involving benzodioxole derivatives, molecular docking has been employed to investigate their interactions with various enzymes and receptors. For instance, derivatives have been docked with targets like the histone deacetylase (HDAC) enzyme to explore their potential as anticancer agents. nih.gov These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the benzodioxole moiety and the amino acid residues in the active site of the receptor.
For n-(Pentan-3-yl)benzo[d] researchgate.netresearchgate.netdioxol-5-amine, a hypothetical docking study could be performed against a relevant neurological or enzymatic target. The pentan-3-yl group would likely influence the binding orientation and affinity due to its size and hydrophobicity, potentially fitting into specific pockets within the receptor's binding site. The benzodioxole ring system can form π-π stacking interactions, while the amine group can act as a hydrogen bond donor or acceptor.
Table 1: Potential Intermolecular Interactions of n-(Pentan-3-yl)benzo[d] researchgate.netresearchgate.netdioxol-5-amine in a Receptor Binding Site
| Functional Group | Potential Interaction Type | Interacting Residues (Hypothetical) |
| Benzodioxole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Dioxole Oxygens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |
| Amine Group | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine |
| Pentan-3-yl Group | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are used to determine the electronic properties of molecules, such as their orbital energies, charge distribution, and reactivity. These calculations provide a fundamental understanding of a molecule's chemical behavior.
For 1,3-benzodioxole (B145889) derivatives, quantum chemical calculations have been used to study their efficiency as corrosion inhibitors, relating molecular structure to their activity. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electron-donating and accepting capabilities of the molecules. researchgate.net The distribution of HOMO and LUMO across the benzodioxole structure provides insights into the regions of the molecule most likely to be involved in chemical reactions. researchgate.netresearchgate.net
In the case of n-(Pentan-3-yl)benzo[d] researchgate.netresearchgate.netdioxol-5-amine, the amine and the pentyl substituents would influence the electronic properties of the benzodioxole core. The amine group, being an electron-donating group, would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The molecular electrostatic potential (MEP) can also be calculated to identify the nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its reactivity and interaction with biological targets. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of N-(Pentan-3-yl)benzo[d]researchgate.netresearchgate.netdioxol-5-amine
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. These methods provide insights into the flexibility of a molecule and how it adapts its shape upon interacting with a receptor.
MD simulations have been used to study the stability of ligand-protein complexes for other small molecules, providing a deeper understanding of the interaction mechanisms. nih.govmdpi.com For n-(Pentan-3-yl)benzo[d] researchgate.netresearchgate.netdioxol-5-amine, an MD simulation of its complex with a target receptor would allow for the analysis of the stability of key interactions over time and the calculation of binding free energies. nih.gov
Pharmacophore Modeling and Virtual Screening Strategies for Benzodioxole Derivatives
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. patsnap.comresearchgate.net This model can then be used as a 3D query to screen large databases of compounds to find new, structurally diverse molecules with the potential for similar activity.
For benzodioxole derivatives, a pharmacophore model could be developed based on a set of known active compounds. mdpi.com The model would likely include features such as a hydrophobic region corresponding to the benzodioxole ring, a hydrogen bond acceptor (the dioxole oxygens), and a hydrogen bond donor/acceptor (the amine group). The spatial arrangement of these features would be critical for biological activity.
Virtual screening using such a pharmacophore model could identify novel benzodioxole derivatives with desired pharmacological profiles. This approach has been successfully applied in the discovery of inhibitors for various targets.
Table 2: Hypothetical Pharmacophoric Features for a Benzodioxole Amine
| Feature | Description |
| Aromatic Ring | Represents the benzodioxole core |
| Hydrogen Bond Acceptor | Corresponds to the oxygen atoms of the dioxole ring |
| Hydrogen Bond Donor | Represents the amine group |
| Hydrophobic Group | Corresponds to the pentan-3-yl substituent |
In Silico Prediction of Potential Interaction Sites and Binding Affinities
In silico methods can be used to predict the potential binding sites of a ligand on a protein and to estimate the binding affinity of the ligand-protein complex. These predictions are valuable for prioritizing compounds for experimental testing.
Various computational tools and algorithms are available to predict binding affinities, often as part of molecular docking software. indexcopernicus.com These programs calculate a scoring function that estimates the free energy of binding. For benzodioxole derivatives, such predictions have been used to rank potential inhibitors based on their predicted binding strength to a target enzyme. uomustansiriyah.edu.iquomustansiriyah.edu.iq
For n-(Pentan-3-yl)benzo[d] researchgate.netresearchgate.netdioxol-5-amine, in silico tools could be used to predict its binding affinity to a range of potential biological targets. The results of these predictions would provide a preliminary assessment of its potential pharmacological activity and guide the design of in vitro assays. It is important to note that these predictions are approximations and require experimental validation. rsc.org
Structure Activity Relationship Sar Studies in Benzodioxole Amine Derivatives
Systematic Investigation of the Impact of Benzodioxole Ring Substitution on Molecular Interactions
The benzodioxole ring is a common scaffold in a variety of biologically active compounds. Substituents on this ring system can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its interaction with target proteins.
Research on various benzodioxole derivatives has shown that the position and nature of substituents are critical for activity. For instance, in a study on benzodioxole derivatives as potential COX inhibitors, the introduction of halogenated benzoyl groups at the 6-position of the benzodioxole ring had a pronounced effect on their inhibitory activity. Specifically, ortho-halogenated compounds demonstrated better activity compared to their meta-halogenated counterparts, suggesting that the spatial arrangement of substituents influences the binding orientation within the enzyme's active site. nih.gov
Illustrative Data on Benzodioxole Ring Substitution Effects:
| Substituent at Position X | Electronic Effect | Steric Hindrance | Postulated Impact on Binding Affinity |
|---|---|---|---|
| -H (unsubstituted) | Neutral | Minimal | Baseline |
| -OCH3 | Electron-donating | Moderate | May enhance π-π interactions or introduce steric clash |
| -Cl | Electron-withdrawing | Minimal | Could alter electrostatic interactions |
| -NO2 | Strongly electron-withdrawing | Moderate | May form specific hydrogen bonds or be unfavorable due to polarity |
Analysis of the Role of Amine Functionality in Ligand-Target Engagement
The amine group in benzodioxole amine derivatives is a critical pharmacophoric feature, often playing a pivotal role in ligand-target engagement. As a basic center, the amine can be protonated at physiological pH, enabling it to form strong ionic interactions with acidic residues, such as aspartate or glutamate, in a receptor's binding site.
This amine functionality can also act as a hydrogen bond donor, further stabilizing the ligand-receptor complex. The nature of the amine (primary, secondary, or tertiary) influences its basicity and hydrogen bonding capacity. For a secondary amine, such as in n-(pentan-3-yl)benzo[d] nih.govd-nb.infodioxol-5-amine, the nitrogen atom can participate in one hydrogen bond as a donor and can also act as a hydrogen bond acceptor.
The importance of the amine group is a recurring theme in the SAR of many biologically active amines. Modification of this group, for example, by converting it to an amide, often leads to a significant decrease or complete loss of activity, confirming its crucial role in anchoring the ligand to its target.
Examination of the Influence of Pentyl Chain Branching and Length on Binding Site Recognition
The N-alkyl substituent, in this case, the pentan-3-yl group, is expected to interact with hydrophobic pockets within the binding site of a target receptor. The length and branching of this alkyl chain are critical determinants of the strength and specificity of these hydrophobic interactions.
Computational studies on synthetic cannabinoids have highlighted the importance of the N-linked alkyl chain length for binding affinity to the CB1 receptor. nih.gov Generally, increasing the chain length can lead to enhanced binding, up to an optimal length, by maximizing favorable van der Waals contacts with hydrophobic residues. nih.gov
The branching of the pentyl chain, as seen in the pentan-3-yl group, introduces specific steric constraints and a defined three-dimensional shape. Compared to a linear n-pentyl chain, the branched structure of the pentan-3-yl group may provide a better fit in a specifically shaped hydrophobic pocket, leading to enhanced binding affinity and selectivity. Conversely, it could also introduce steric clashes in a narrow binding cleft. The comparison between different pentyl isomers (e.g., n-pentyl, isopentyl, neopentyl, and pentan-3-yl) would be essential to probe the topology of the binding site.
Hypothetical Binding Affinity Based on Pentyl Chain Isomerism:
| N-Alkyl Group | Structure | Potential Interaction with Binding Site |
|---|---|---|
| n-pentyl | Linear | Flexible, may adapt to various hydrophobic pockets. |
| isopentyl | Branched at C4 | Introduces bulk at the terminus of the chain. |
| neopentyl | Highly branched at C3 | Creates a sterically demanding head group. |
| pentan-3-yl | Branched at C3 | Provides a specific V-shape, may fit well in a complementary pocket. |
Stereochemical Aspects and Their Contribution to Chiral Recognition in Molecular Systems
The pentan-3-yl group attached to the amine in n-(pentan-3-yl)benzo[d] nih.govd-nb.infodioxol-5-amine renders the nitrogen atom a stereocenter (if we consider the lone pair as a substituent, though rapid inversion is common in acyclic amines). More importantly, the third carbon of the pentyl chain is a chiral center. Therefore, n-(pentan-3-yl)benzo[d] nih.govd-nb.infodioxol-5-amine exists as a pair of enantiomers.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as chiral recognition. This is because biological targets, such as receptors and enzymes, are themselves chiral, being composed of L-amino acids. The interaction between a chiral drug and a chiral receptor results in two diastereomeric complexes with different binding energies and, consequently, different biological responses.
The differential activity of enantiomers is a critical aspect of drug design and development. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of n-(pentan-3-yl)benzo[d] nih.govd-nb.infodioxol-5-amine would be essential to fully characterize its pharmacological profile.
Design Principles for Modulating Molecular Recognition based on SAR Insights
Based on the SAR principles discussed, several design strategies can be proposed to modulate the molecular recognition of benzodioxole amine derivatives like n-(pentan-3-yl)benzo[d] nih.govd-nb.infodioxol-5-amine.
Ring Substitution: Introduction of small, electronically diverse substituents on the benzodioxole ring can be used to fine-tune electronic and steric interactions with the target. For example, a hydrogen bond acceptor on the ring could engage with a complementary donor in the binding site.
Amine Modification: While the basic amine is often crucial, subtle modifications such as altering its pKa through nearby electronic influences could optimize the ionic interaction.
Alkyl Chain Optimization: Systematic exploration of the length and branching of the N-alkyl substituent is a key strategy to maximize hydrophobic interactions and improve selectivity. The synthesis of analogues with different pentyl isomers would be a direct approach to probe the binding pocket's topology.
Mechanistic Investigations of Biological Pathway Interactions Non Clinical Focus
Elucidation of Molecular Target Engagement by Benzodioxole Amines
The benzodioxole moiety is a key pharmacophore in numerous biologically active compounds. Its derivatives have been shown to interact with a variety of molecular targets, including neurotransmitter transporters, receptors, and enzymes.
Benzodioxole derivatives are known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine from the synaptic cleft. nih.gov The nature of this interaction is highly dependent on the specific substitutions on the benzodioxole ring and the amine group.
Structure-activity relationship (SAR) studies on various classes of monoamine transporter ligands have provided insights into the structural requirements for binding and inhibition. For instance, studies on modafinil analogues, which share some structural similarities with phenethylamines, have shown that modifications to the amine group can significantly alter binding affinities at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov Generally, N-alkylation can influence the potency and selectivity of these compounds for the different transporters. While direct studies on n-(Pentan-3-yl)benzo[d] nih.govnih.govdioxol-5-amine are not available, it is plausible that the N-pentan-3-yl group would confer a specific affinity and selectivity profile for monoamine transporters, though experimental validation is required.
While not a primary target in mammalian systems, the Transport Inhibitor Response 1 (TIR1) auxin receptor in plants serves as a well-studied example of benzodioxole derivative-receptor interaction. TIR1 is an F-box protein that, in the presence of the plant hormone auxin, mediates the degradation of transcriptional repressors. nih.govnih.gov
A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio)acetamides were designed and synthesized as auxin receptor agonists. nih.govresearchgate.net One of the lead compounds from this series, designated K-10, demonstrated a high affinity for the TIR1 receptor. nih.gov Molecular docking studies revealed that K-10 fits into the auxin-binding pocket of TIR1, forming key hydrogen bond interactions. nih.gov The binding energy of K-10 was calculated to be lower than that of the natural auxin, indole-3-acetic acid (IAA), and the synthetic auxin, 1-naphthylacetic acid (NAA), indicating a stronger binding affinity. nih.gov
Table 1: Comparative Binding Energies of TIR1 Ligands
| Compound | Binding Energy (kJ mol⁻¹) |
|---|---|
| K-10 | -8.62 |
| NAA | -7.67 |
Data sourced from molecular docking analysis. nih.gov
Although K-10 is an acetamide and not a simple amine, this research demonstrates the capacity of the N-substituted benzodioxole scaffold to engage with a specific receptor binding pocket. This suggests that n-(Pentan-3-yl)benzo[d] nih.govnih.govdioxol-5-amine could potentially exhibit specific binding to other receptors, pending further investigation.
Benzodioxole derivatives have been investigated as inhibitors of various enzymes. For example, certain benzodioxole derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease. nih.gov
Furthermore, the inhibition of Lactate Dehydrogenase (LDH) by benzodioxole derivatives has been explored. nih.govnih.gov LDH is a critical enzyme in anaerobic glycolysis, and its inhibition is a potential therapeutic strategy in oncology. nih.govnih.gov A study on novel 1,3-benzodioxole (B145889) derivatives identified compounds with selective inhibitory activity against the LDHA isoform. nih.govnih.gov For instance, two synthesized compounds, referred to as compound 2 and compound 10 in the study, exhibited selective LDHA IC50 values of 13.63 µM and 47.2 µM, respectively. nih.govnih.govresearchgate.net The study noted that the presence of two aromatic rings and a trifluoromethyl moiety appeared to contribute to the inhibitory activity. nih.govnih.gov
Table 2: LDHA Inhibition by Benzodioxole Derivatives
| Compound | LDHA IC50 (µM) |
|---|---|
| Compound 2 | 13.63 |
| Compound 10 | 47.2 |
Data from in vitro enzyme inhibition assays. nih.govnih.govresearchgate.net
While these examples are not N-alkylated amines, they establish the potential of the benzodioxole scaffold to interact with and inhibit enzyme activity. The specific inhibitory profile of n-(Pentan-3-yl)benzo[d] nih.govnih.govdioxol-5-amine against various esterases, lactate dehydrogenase, or other enzymes would require direct experimental evaluation.
ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. nih.gov Overexpression of certain ABC transporters is a major mechanism of multidrug resistance (MDR) in cancer. nih.gov
Some natural products and synthetic compounds have been shown to modulate the activity of ABC transporters, acting as either inhibitors or substrates. nih.gov For instance, the flavonol isorhamnetin has been shown to modulate the expression of P-glycoprotein (P-gp/ABCB1), a key ABC transporter involved in MDR. nih.gov While direct evidence for the interaction of n-(Pentan-3-yl)benzo[d] nih.govnih.govdioxol-5-amine with ABC transporters is lacking, the lipophilic nature of the compound suggests that it could potentially interact with these transporters. Further research is needed to determine if it acts as a substrate, inhibitor, or has no effect on ABC transporter function.
Intracellular Signaling Pathway Perturbations by Benzodioxole Derivatives
Benzodioxole derivatives have been shown to perturb various intracellular signaling pathways, which are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses.
The PI3K/Akt/mTOR and MAPK signaling pathways are two of the most critical pathways involved in cell proliferation, survival, and apoptosis. nih.govnih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. Some studies have indicated that benzodioxole derivatives can influence these pathways. For example, in a study investigating the anti-tumor effects of arsenical-conjugated 1,3-benzodioxole derivatives, it was noted that reactive oxygen species (ROS), which can be induced by such compounds, are involved in interacting with the MAPK and PI3K signaling pathways. nih.gov The specific effects of n-(Pentan-3-yl)benzo[d] nih.govnih.govdioxol-5-amine on these and other intracellular signaling cascades remain to be elucidated.
Development of Benzodioxole Amine Derivatives as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the investigation of its function in a biological system. nih.gov The benzodioxole amine scaffold is a promising starting point for the development of such probes due to its inherent biological activity and synthetic tractability.
One of the key applications for chemical probes is in molecular imaging techniques such as Positron Emission Tomography (PET). PET requires the use of radiolabeled tracers that can bind to a specific target in the body. The development of radiolabeled benzodioxole amine derivatives could enable the in vivo visualization and quantification of their molecular targets. For instance, the synthesis of carbon-11 or fluorine-18 labeled derivatives of n-(Pentan-3-yl)benzo[d] nih.govnih.govdioxol-5-amine could allow for the study of its biodistribution and target engagement in real-time. nih.gov
Furthermore, the attachment of a fluorophore to the benzodioxole amine structure could yield fluorescent probes for use in in vitro and cell-based assays. These probes could be used to visualize the subcellular localization of their targets and to study their interactions with other proteins. nih.gov The development of such chemical probes based on the n-(Pentan-3-yl)benzo[d] nih.govnih.govdioxol-5-amine structure would be a valuable tool for dissecting its mechanism of action and for the broader study of its biological targets.
Synthesis of Labeled Analogues for Mechanistic Studies
To trace the metabolic fate and quantify the binding of n-(Pentan-3-yl)benzo[d] epj-conferences.orgacs.orgdioxol-5-amine in various assays, the synthesis of isotopically labeled versions is essential. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly incorporated to facilitate detection and analysis by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering the compound's fundamental chemical properties.
Deuterium Labeling:
Deuterium labeling can be strategically applied to either the pentan-3-yl group or the benzo[d] epj-conferences.orgacs.orgdioxole ring. For instance, deuteration of the alkyl chain can be achieved by employing a deuterated reducing agent during the synthesis. A potential route could involve the reductive amination of benzo[d] epj-conferences.orgacs.orgdioxol-5-amine with pentan-3-one using a deuterium source.
A generalized synthetic approach for deuterium labeling of the pentyl group is outlined below:
Step 1: Reductive Amination with Deuterated Reagents. The reaction of benzo[d] epj-conferences.orgacs.orgdioxol-5-amine with pentan-3-one in the presence of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), would introduce deuterium at the carbon atom adjacent to the nitrogen.
Alternatively, methods for perdeuteration of alkyl amines using heavy water (D₂O) and a platinum catalyst could be adapted to create analogues with extensive deuterium incorporation in the pentyl group. osti.gov
Carbon-13 Labeling:
Incorporation of ¹³C can provide a valuable probe for NMR-based interaction studies and metabolic tracking. wikipedia.org A common strategy involves introducing a ¹³C-labeled precursor at a late stage of the synthesis to maximize efficiency. For n-(Pentan-3-yl)benzo[d] epj-conferences.orgacs.orgdioxol-5-amine, a plausible approach would be the use of ¹³C-labeled pentan-3-one in the reductive amination reaction described above. This would place the ¹³C label within the pentyl moiety.
Labeling the aromatic backbone can be more complex, potentially requiring a multi-step synthesis starting from a ¹³C-enriched precursor like ¹³C-labeled catechol, which would then be used to construct the benzodioxole ring system.
The following table summarizes potential isotopically labeled analogues and their primary applications in mechanistic studies:
| Labeled Analogue | Isotopic Label | Potential Application |
| n-(Pentan-3-yl-d₁)benzo[d] epj-conferences.orgacs.orgdioxol-5-amine | Deuterium (²H) | Mass spectrometry-based quantification in biological matrices. |
| n-(Pentan-3-yl-¹³C₂)benzo[d] epj-conferences.orgacs.orgdioxol-5-amine | Carbon-13 (¹³C) | NMR studies of protein-ligand interactions. |
| n-(Pentan-3-yl)benzo[d] epj-conferences.orgacs.orgdioxol-5-¹⁵N-amine | Nitrogen-15 (¹⁵N) | Tracking nitrogen metabolism and in NMR studies. |
Probing Protein-Ligand Interactions through Structural Modifications
To identify the key structural features of n-(Pentan-3-yl)benzo[d] epj-conferences.orgacs.orgdioxol-5-amine that govern its interaction with protein targets, a systematic structure-activity relationship (SAR) study can be undertaken. This involves synthesizing a series of analogues with modifications to different parts of the molecule and evaluating their binding affinity for a target protein.
Modifications of the N-Alkyl Substituent:
The size, shape, and lipophilicity of the N-alkyl group can significantly influence binding affinity and selectivity. By varying the pentan-3-yl group, one can explore the spatial constraints of the ligand-binding pocket.
A hypothetical SAR study might involve the synthesis and evaluation of the following analogues:
| Compound | N-Alkyl Substituent | Rationale for Modification | Hypothetical Binding Affinity (Kᵢ, nM) |
| 1 | n-Propyl | Assess the effect of a smaller, less sterically hindered alkyl group. | 85 |
| 2 | Isopropyl | Evaluate the impact of branching near the amine. | 120 |
| 3 | n-Butyl | Determine the influence of increased chain length and lipophilicity. | 60 |
| 4 | sec-Butyl | Compare isomeric butyl groups to probe pocket shape. | 75 |
| 5 | Cyclopentyl | Introduce a cyclic substituent to explore conformational constraints. | 45 |
| 6 | n-Hexyl | Investigate the effect of a longer alkyl chain. | 95 |
The data from such a study could indicate, for instance, that a cyclopentyl group provides an optimal fit within a hypothetical binding pocket, suggesting a defined hydrophobic region that accommodates this shape. The reduced affinity of the isopropyl and n-hexyl analogues might suggest steric hindrance and a suboptimal length, respectively.
Modifications of the Benzodioxole Ring:
The benzo[d] epj-conferences.orgacs.orgdioxole moiety is another critical component for potential interactions, which may include hydrogen bonding and π-stacking. Altering the substituents on this ring system can provide insights into the electronic and steric requirements for binding.
A series of analogues with modified benzodioxole rings could be synthesized to probe these interactions:
| Compound | Ring Modification | Rationale for Modification | Hypothetical Binding Affinity (Kᵢ, nM) |
| 7 | 6-Fluoro | Introduce a small, electron-withdrawing group. | 35 |
| 8 | 6-Chloro | Assess the effect of a larger, electron-withdrawing halogen. | 50 |
| 9 | 6-Methoxy | Introduce an electron-donating group capable of hydrogen bonding. | 110 |
| 10 | 6-Methyl | Add a small, lipophilic group. | 40 |
| 11 | No methylenedioxy bridge | Evaluate the importance of the dioxole ring for binding. | >1000 |
These hypothetical results would suggest that the methylenedioxy bridge is crucial for potent binding, as its removal leads to a significant loss of affinity. Furthermore, the enhanced affinity of the 6-fluoro analogue might indicate a favorable interaction with a specific residue in the binding site, or an alteration of the electronic properties of the aromatic system that enhances binding.
By integrating the findings from these structural modification studies, a pharmacophore model can be developed. This model would highlight the key chemical features required for high-affinity binding to a biological target, guiding the design of future molecules with potentially enhanced or more selective activity.
Emerging Research Avenues and Future Directions in N Pentan 3 Yl Benzo D 1 2 Dioxol 5 Amine Chemistry
Development of Novel Benzodioxole Amine Scaffolds for Targeted Chemical Biology Research
The core structure of N-(Pentan-3-yl)benzo[d] researchgate.netprimescholars.comdioxol-5-amine serves as a foundational scaffold for the development of new molecules with tailored biological functions. The versatility of the benzodioxole nucleus allows scientists in drug exploration to design and synthesize innovative compounds with a wide array of potential therapeutic effects. mdpi.com Research has demonstrated that derivatives of the benzodioxole scaffold can exhibit anticancer, anti-inflammatory, antimicrobial, and anti-epileptic properties. mdpi.comnih.gov
Future research will likely focus on creating libraries of derivatives by modifying the pentan-3-yl group and substituting various positions on the aromatic ring. The goal is to develop highly specific probes and drug candidates for targeted chemical biology research. For instance, by attaching fluorescent tags or reactive groups, derivatives of N-(Pentan-3-yl)benzo[d] researchgate.netprimescholars.comdioxol-5-amine could be used to label, visualize, and selectively modulate the function of specific proteins or cellular pathways, providing deeper insights into complex biological processes. The synthesis of carboxamide-containing benzodioxole compounds, for example, has shown promising anticancer activity, highlighting a viable path for scaffold development. najah.edu
Integration of Artificial Intelligence and Machine Learning in Predictive Benzodioxole Research
| AI/ML Technique | Application in Benzodioxole Chemistry | Potential Impact |
|---|---|---|
| Deep Learning (DL) | Predicting bioactivity and toxicity of novel derivatives. nih.gov | Accelerated identification of promising drug candidates. |
| Generative Models | De novo design of benzodioxole scaffolds with desired properties. patsnap.com | Creation of novel molecules optimized for specific targets. |
| Active Learning | Optimizing reaction conditions for synthesis. nih.gov | Improved efficiency and yield of chemical reactions. |
| Natural Language Processing (NLP) | Extracting insights from vast scientific literature on benzodioxoles. nih.gov | Faster discovery of structure-activity relationships. |
Advanced Spectroscopic Probes for Real-time Mechanistic Studies
Understanding the precise reaction mechanisms of N-(Pentan-3-yl)benzo[d] researchgate.netprimescholars.comdioxol-5-amine is crucial for optimizing its synthesis and predicting its behavior in biological systems. While standard techniques like NMR and IR spectroscopy are essential for structural confirmation, advanced spectroscopic methods are needed to study the dynamic processes and transient intermediates involved in chemical reactions. researchgate.net
Techniques such as time-resolved infrared (TRIR) and transient absorption spectroscopy allow researchers to observe molecular changes on incredibly short timescales, down to femtoseconds (10⁻¹⁵ s). primescholars.comnumberanalytics.com This enables the direct observation of short-lived reaction intermediates, providing a detailed picture of how bonds are formed and broken. primescholars.com Two-dimensional nuclear magnetic resonance (2D NMR) can elucidate complex molecular structures and subtle conformational changes in solution. numberanalytics.com For studying interactions at surfaces, Surface-Enhanced Raman Spectroscopy (SERS) offers high sensitivity to detect molecules at very low concentrations. primescholars.com Applying these advanced methods will provide unprecedented insight into the reactivity and interactions of N-(Pentan-3-yl)benzo[d] researchgate.netprimescholars.comdioxol-5-amine.
| Spectroscopic Technique | Principle | Application to Benzodioxole Research |
|---|---|---|
| Time-Resolved Infrared (TRIR) | Probes vibrational modes of molecules during a reaction. numberanalytics.com | Identifying transient intermediates and reaction kinetics. |
| Transient Absorption Spectroscopy | Measures changes in light absorption by excited states. numberanalytics.com | Studying excited-state dynamics and reaction mechanisms. |
| 2D NMR Spectroscopy | Correlates frequencies of different nuclei to reveal structure and dynamics. numberanalytics.com | Elucidating complex 3D structures and molecular interactions. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules on metal surfaces. primescholars.com | Studying surface chemistry and detecting trace amounts of derivatives. |
Collaborative Research Initiatives in Understanding Complex Benzodioxole Chemical Systems
The multifaceted nature of modern chemical research necessitates a departure from siloed efforts toward integrated, collaborative initiatives. To fully explore the potential of complex systems involving N-(Pentan-3-yl)benzo[d] researchgate.netprimescholars.comdioxol-5-amine, collaborations between different scientific disciplines are essential.
Future progress will depend on teams that bring together synthetic organic chemists to create novel derivatives, computational chemists to model their properties using AI, and chemical biologists to test their efficacy in cellular and animal models. mdpi.com Furthermore, partnerships between academic institutions, which often drive fundamental discovery, and pharmaceutical companies, which have the resources for clinical development, can accelerate the translation of promising laboratory findings into tangible therapeutic applications. Such initiatives allow for the sharing of large datasets, sophisticated instrumentation, and diverse expertise, creating a synergistic environment that can tackle the complex challenges associated with developing next-generation chemical agents based on the benzodioxole scaffold.
Q & A
How can researchers optimize the synthetic yield of N-(Pentan-3-yl)benzo[d][1,3]dioxol-5-amine under heterogeneous catalytic conditions?
Basic Research Focus : Synthesis optimization.
Methodological Answer :
- Catalyst Selection : Use Pt/C (0.3 mol%) with formic acid (3.0 equiv.) and phenylsilane (5.0 equiv.) in toluene, achieving ~55% yield via reductive amination. Control temperature to 80°C to minimize side reactions .
- Purification : Employ flash chromatography with gradients of n-pentane/ethyl acetate (6:1) to isolate the product, ensuring >95% purity .
- Key Variables : Adjust reaction time (18–24 hours) and stoichiometric ratios of amine precursors (e.g., benzo[d][1,3]dioxol-5-amine) to alkylating agents (2.5 equiv. recommended) .
What advanced analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Focus : Structural characterization.
Methodological Answer :
- NMR Spectroscopy : Analyze NMR peaks for the dioxole protons (δ 5.86–5.95 ppm) and pentan-3-yl chain (δ 1.2–1.6 ppm). Use NMR to confirm carbonyl and aromatic carbons (e.g., δ 148–165 ppm for amide groups) .
- Mass Spectrometry : High-resolution ESI-MS with [M+H]+ ion matching calculated m/z (e.g., 395.0702 for derivatives) ensures molecular weight accuracy .
- X-ray Crystallography : For crystalline derivatives, refine structures using SHELX programs to resolve bond angles and torsional strain in the dioxole-pentanamine moiety .
How do electronic effects of substituents on the benzo[d][1,3]dioxole ring influence the compound’s reactivity in nucleophilic reactions?
Advanced Research Focus : Reactivity analysis.
Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine substituents at the 2,2-positions (e.g., 2,2-difluoro derivatives) increase electrophilicity of the amine, enhancing reactivity in imine formation (e.g., 95% yield in Schiff base synthesis) .
- Electron-Donating Groups (EDGs) : Methoxy groups reduce amine nucleophilicity, requiring harsher conditions (e.g., glacial acetic acid catalysis in methanol reflux) for amidation .
- Computational Modeling : Use DFT to calculate Fukui indices for predicting reactive sites in the dioxole ring .
What strategies are effective for resolving enantiomers of this compound derivatives?
Advanced Research Focus : Chirality and separation.
Methodological Answer :
- Chiral Stationary Phases : Employ Chiralpak IA or IB columns with hexane/isopropanol (90:10) for baseline separation of enantiomers. Optimize flow rates (1.0 mL/min) for resolution >2.0 .
- Dynamic Kinetic Resolution : Use Pd-catalyzed asymmetric hydrogenation with (R)-BINAP ligands to favor R-enantiomers (e.g., 85% ee reported for similar amines) .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced kinase inhibition?
Advanced Research Focus : Medicinal chemistry.
Methodological Answer :
- Core Modifications : Introduce pivalamido groups (e.g., N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide) to improve binding to CK1δ/ε kinases (IC50 ~50 nM) .
- Bioisosteric Replacement : Replace pentan-3-yl with tetrahydrofuran-3-yl to enhance solubility while retaining affinity for dopamine D3 receptors (Ki < 10 nM) .
- In Silico Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets, prioritizing derivatives with ∆G < -9 kcal/mol .
What methodologies are recommended for evaluating the compound’s metabolic stability in preclinical models?
Advanced Research Focus : Pharmacokinetics.
Methodological Answer :
- Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM indicates high metabolic liability .
- In Vivo PET Imaging : Radiolabel with at methyl groups (e.g., [11C]methyl benzoate derivatives) to track biodistribution in murine models .
How can researchers address contradictions in reported synthetic yields for copper-catalyzed amidation reactions?
Advanced Research Focus : Data reconciliation.
Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize Cu(I) catalyst loading (5–10 mol%), ligand (BINAP vs. phenanthroline), and CO pressure (1–3 atm) .
- Byproduct Analysis : Identify boronate esters (common side products in carbonylative reactions) via NMR and suppress with excess amine (2.5 equiv.) .
- Reproducibility : Validate protocols using inert atmosphere (Ar/glovebox) and anhydrous solvents to prevent hydrolysis of intermediates .
What computational approaches predict the compound’s solvatochromic behavior in diverse solvents?
Advanced Research Focus : Physicochemical modeling.
Methodological Answer :
- TD-DFT Calculations : Simulate UV-Vis spectra with CAM-B3LYP/6-311+G(d,p) to correlate solvent polarity (e.g., ET(30) scale) with λmax shifts .
- Solvent Parameterization : Use Kamlet-Taft parameters (α, β, π*) to model hydrogen-bonding effects on fluorescence quantum yield .
- Validation : Compare computed results with experimental data in ethanol, DMSO, and chloroform .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
